![molecular formula C25H27N5 B2948072 2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877621-88-0](/img/structure/B2948072.png)

2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

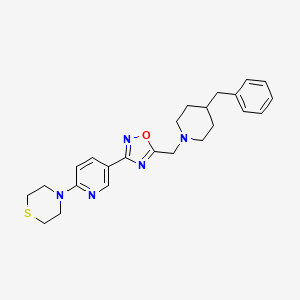

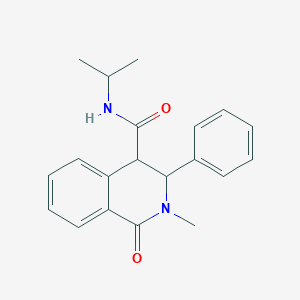

2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their pharmacological properties.

科学的研究の応用

Heterocyclic Synthesis and Derivatives

- Synthesis of Novel Derivatives : Research by Ho and Suen (2013) focused on synthesizing novel derivatives incorporating the pyrazolo[1,5-a]pyrimidine moiety. These compounds were obtained through intramolecular cyclization of related pyrimidine and piperazine compounds, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in heterocyclic synthesis (Ho & Suen, 2013).

Antiviral and Antimicrobial Applications

- Antiviral Activity : Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiviral activity, particularly against human enteroviruses. They found that certain derivatives were highly effective in inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004).

- Antimicrobial Properties : Bondock et al. (2008) and Alsaedi et al. (2019) explored the antimicrobial activities of new heterocycles incorporating the pyrazolo[1,5-a]pyrimidine structure, revealing that several derivatives showed significant activity against various bacterial and fungal species (Bondock et al., 2008), (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer Research

- Antitumor Activity : Abdellatif et al. (2014) investigated the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. They found that almost all the tested compounds revealed antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Protein Interaction Studies

- Interactions with Plasma Protein : He et al. (2020) synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives and studied their interactions with bovine serum albumin (BSA). They found that these compounds could quench the intrinsic fluorescence of BSA, indicating potential for biochemical applications (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).

Molecular Structure and Synthesis

- Molecular Structure Investigations : Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, which included the pyrazolo[1,5-a]pyrimidine structure. They employed X-ray crystallography and DFT calculations to analyze the molecular structure (Shawish, Soliman, Haukka, Dalbahi, Barakat, El‐Faham, 2021).

Green Chemistry

- Synthesis under Green Conditions : AlMarzouq et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidines under green technology conditions, such as ultrasound irradiation and microwave heating. This approach demonstrates the compound's relevance in environmentally friendly chemical synthesis (AlMarzouq, Zaky, Alnajjar, & Sadek, 2016).

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that they may interact with enzymes involved in purine metabolism.

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it can be inferred that it might interfere with purine metabolism . This interference could inhibit the synthesis of nucleic acids, thereby affecting the growth and proliferation of cells.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to purine metabolism, given its structural similarity to other pyrazolo[1,5-a]pyrimidines . By acting as antimetabolites, these compounds can disrupt the normal function of these pathways, potentially leading to a variety of downstream effects.

Result of Action

Given its potential role as an antimetabolite in purine biochemical reactions , it could potentially inhibit the synthesis of nucleic acids, affecting the growth and proliferation of cells.

特性

IUPAC Name |

2,5-dimethyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5/c1-18-9-11-22(12-10-18)28-13-15-29(16-14-28)23-17-19(2)26-25-24(20(3)27-30(23)25)21-7-5-4-6-8-21/h4-12,17H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVADRDAMGXSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)

![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)

![2-(4-chlorophenoxy)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2948000.png)

![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2948003.png)

![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)

![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)